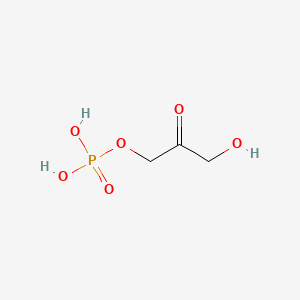

Dihydroxyacetone Phosphate

Description

Properties

IUPAC Name |

(3-hydroxy-2-oxopropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGACRATGGDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058768 | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydroxyacetone phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57-04-5 | |

| Record name | Dihydroxyacetone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04326 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-hydroxy-3-(phosphonooxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3-(phosphonooxy)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYACETONE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KF2T6W95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydroxyacetone phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Dihydroxyacetone Phosphate: A Cornerstone of Glycolysis

A technical guide on the elucidation of a pivotal metabolic intermediate, from early enzymatic studies in muscle extracts to its established role in the Embden-Meyerhof-Parnas pathway.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in the central metabolic pathway of glycolysis, positioned at the intersection of carbohydrate breakdown and lipid biosynthesis. Its discovery was not a singular event but rather a key finding in the meticulous unraveling of the intricate series of enzymatic reactions that constitute glycolysis. This guide details the historical journey of DHAP's identification, focusing on the pioneering work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, and the experimental methodologies that underpinned their groundbreaking discoveries in the early 20th century. For researchers, scientists, and drug development professionals, understanding the foundational experiments that unveiled DHAP offers insights into the fundamental principles of metabolic regulation and the analytical techniques that paved the way for modern biochemistry.

The Embden-Meyerhof-Parnas Pathway: A Collaborative Unraveling

The elucidation of the glycolytic pathway, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was the result of the cumulative efforts of several research groups across Europe in the 1920s and 1930s.[1] Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas are credited with piecing together the sequence of reactions that convert glucose to lactic acid in muscle.[2] It was within this intellectual landscape that dihydroxyacetone phosphate was identified as a crucial, albeit transient, intermediate.

A pivotal moment in the discovery of DHAP was the investigation into the cleavage of fructose (B13574) 1,6-diphosphate. Otto Meyerhof and his collaborator Renate Junowicz-Kockolaty conducted key experiments that demonstrated this six-carbon sugar diphosphate (B83284) is split into two three-carbon phosphate esters: this compound and glyceraldehyde 3-phosphate.[3] This reaction is catalyzed by the enzyme aldolase.

Key Experiments in the Identification of this compound

The identification and characterization of DHAP in the early 20th century relied on innovative, for their time, experimental protocols involving muscle extracts, enzymatic assays, and colorimetric analysis of phosphate esters.

Preparation of Muscle Extracts

The primary biological material used in these seminal studies was frog muscle.[1][4] Meyerhof's laboratory extensively used muscle extracts, which provided a concentrated source of the glycolytic enzymes.

Experimental Protocol: Preparation of Frog Muscle Extract (Reconstructed from historical accounts)

-

Tissue Preparation: Hind limb muscles from frogs were dissected and chilled on ice.

-

Homogenization: The muscle tissue was minced and ground with sand or in a tissue press to break open the cells and release their contents.

-

Extraction: The homogenized tissue was extracted with a cold, dilute salt solution (e.g., potassium chloride) or water. This step was crucial for solubilizing the glycolytic enzymes.

-

Clarification: The extract was then centrifuged or filtered to remove cellular debris, resulting in a cell-free extract containing the enzymes and other soluble components of the cytoplasm.

The Aldolase Reaction and Identification of Triose Phosphates

The central experiment leading to the discovery of DHAP was the incubation of fructose 1,6-diphosphate with the prepared muscle extract and the subsequent analysis of the products.

Experimental Protocol: Enzymatic Cleavage of Fructose 1,6-Diphosphate and Analysis of Products (Reconstructed)

-

Incubation: Fructose 1,6-diphosphate was incubated with the cell-free muscle extract in a buffered solution.

-

Reaction Quenching: The reaction was stopped at various time points by the addition of a protein precipitant, such as trichloroacetic acid. This denatured the enzymes and halted all metabolic activity.

-

Separation of Phosphate Esters: The early methods for separating the different phosphate esters were rudimentary. They often involved fractional precipitation with reagents like barium or calcium salts. Later advancements in chromatography would greatly improve this separation.

-

Identification and Quantification: The key to identifying and quantifying the triose phosphates was the measurement of inorganic and organic phosphate. The Fiske and SubbaRow method, developed in 1925, was a critical analytical tool.[3][4][5] This colorimetric assay allowed for the precise measurement of phosphate, enabling researchers to track the conversion of fructose 1,6-diphosphate (containing two phosphate groups) into products that also contained phosphate. By measuring the amount of "labile" phosphate (phosphate easily released by acid hydrolysis), they could differentiate between the various phosphorylated intermediates. The reaction with specific enzymes, whose activities were being progressively characterized, also served as a method of identification and quantification.

Quantitative Data from Early Studies

While precise concentration measurements of individual glycolytic intermediates were challenging with the techniques available in the 1930s, the equilibrium of the reactions involving DHAP was a key area of investigation. Meyerhof and his colleagues determined the equilibrium constant for the triosephosphate isomerase reaction, which interconverts DHAP and glyceraldehyde 3-phosphate.

| Reaction | Enzyme | Equilibrium Constant (Keq) | Notes |

| This compound ⇌ Glyceraldehyde 3-phosphate | Triosephosphate Isomerase | ~0.045 (DHAP favored) | This equilibrium lies heavily towards DHAP, yet the rapid consumption of glyceraldehyde 3-phosphate in the subsequent steps of glycolysis pulls the reaction forward. |

| Fructose 1,6-bisphosphate ⇌ this compound + Glyceraldehyde 3-phosphate | Aldolase | - | The equilibrium for this reaction also favors the formation of fructose 1,6-bisphosphate. |

Note: The exact values for equilibrium constants varied in early publications due to differences in experimental conditions (temperature, pH, ionic strength). The provided value for the triosephosphate isomerase equilibrium is a generally accepted approximation from that era.

A later study in rat liver determined the in vivo ratio of [this compound]/[glyceraldehyde phosphate] to be approximately 9.3, highlighting the predominance of DHAP at equilibrium.[4]

Signaling Pathways and Experimental Workflows

The discovery of this compound was a critical step in mapping the intricate network of reactions that constitute glycolysis. The following diagrams illustrate the central position of DHAP in this pathway and a generalized workflow for its experimental identification.

References

- 1. Metabolism and the production of heat in muscles [animalresearch.info]

- 2. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Meyerhof quotient and the synthesis of glycogen from lactate in frog and rabbit muscle. A reinvestigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. welisa.uni-rostock.de [welisa.uni-rostock.de]

- 5. mdpi.com [mdpi.com]

Unraveling the Core Functions of Dihydroxyacetone Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, playing a critical role in glycolysis, gluconeogenesis, and the biosynthesis of lipids. This technical guide delves into the foundational research that elucidated the core functions of DHAP, providing a detailed look at the early experimental methodologies, quantitative data, and the logical frameworks that established its significance in cellular biochemistry. The discovery and characterization of DHAP and its associated enzymes were instrumental in piecing together the intricate network of metabolic pathways that are fundamental to life.

Historical Context: The Embden-Meyerhof-Parnas Pathway

The journey to understanding the function of dihydroxyacetone phosphate is intrinsically linked to the elucidation of the glycolytic pathway, a series of reactions that breaks down glucose to pyruvate. This metabolic sequence, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was pieced together through the groundbreaking work of several pioneering biochemists in the early 20th century.

Key figures such as Gustav Embden, Otto Meyerhof, and Carl Neuberg, through meticulous experimentation with muscle extracts and yeast fermentation, identified a series of phosphorylated intermediates. Among these was a three-carbon sugar phosphate that would be identified as this compound. A crucial breakthrough came with the discovery of "Harden-Young ester" (fructose-1,6-bisphosphate) by Arthur Harden and William John Young, which was shown to be cleaved into two triose phosphates: DHAP and glyceraldehyde-3-phosphate (G3P).[1]

This cleavage, catalyzed by the enzyme aldolase (B8822740), and the subsequent interconversion of DHAP and G3P by triosephosphate isomerase (TPI), were recognized as central steps in the glycolytic pathway. These early discoveries laid the groundwork for a comprehensive understanding of energy metabolism.

Core Functions of this compound

A Central Intermediate in Glycolysis

DHAP's primary and most well-known function is its role as an intermediate in glycolysis. The cleavage of fructose-1,6-bisphosphate by fructose-1,6-bisphosphate aldolase yields one molecule of DHAP and one molecule of glyceraldehyde-3-phosphate. For glycolysis to proceed and generate ATP, DHAP must be converted to G3P. This isomerization is efficiently catalyzed by the enzyme triosephosphate isomerase (TPI) .

Early Experimental Work: Otto Meyerhof and his colleagues were instrumental in demonstrating the reversibility of the aldolase and TPI reactions. Using muscle extracts, they were able to measure the equilibrium constants of these reactions, providing quantitative evidence for the dynamic interplay between these three-carbon intermediates.

Precursor for Lipid Biosynthesis

Beyond its role in catabolism, DHAP is a crucial precursor for the synthesis of lipids, particularly triglycerides and phospholipids. This occurs through the acyl-dihydroxyacetone phosphate pathway . In this pathway, DHAP is first acylated to form acyl-DHAP, which is then reduced to lysophosphatidic acid. This pathway is an alternative to the Kennedy pathway, which starts with glycerol-3-phosphate.

The initial discovery of this pathway was a significant step in understanding the anabolic functions of glycolytic intermediates.

Early Experimental Work: The seminal 1971 paper by Agranoff and Hajra provided the first direct evidence for this pathway.[1][2] Their experiments, using radiolabeled substrates in mouse liver and Ehrlich ascites tumor cell homogenates, demonstrated the incorporation of DHAP into lipids.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early studies on the enzymes responsible for DHAP metabolism. It is important to note that the exact values varied depending on the source of the enzyme and the experimental conditions.

Table 1: Early Kinetic Properties of Triosephosphate Isomerase (TPI)

| Parameter | Substrate | Value | Enzyme Source | Year of Study | Reference |

| Km | This compound | 0.61 mM | Human Skeletal Muscle | 1978 | [3] |

| Glyceraldehyde-3-Phosphate | 0.34 mM | Human Skeletal Muscle | 1978 | [3] | |

| Vmax | This compound | 660 units/mg protein | Human Skeletal Muscle | 1978 | [3] |

| Glyceraldehyde-3-Phosphate | 7200 units/mg protein | Human Skeletal Muscle | 1978 | [3] | |

| Equilibrium Constant (Keq) | [G3P]/[DHAP] | ~0.045 | Rabbit Muscle | ~1930s | Meyerhof & Junowicz-Kockolaty |

Table 2: Early Kinetic Properties of Fructose-1,6-Bisphosphate Aldolase

| Parameter | Substrate | Value | Enzyme Source | Year of Study | Reference |

| kcat | Fructose-1,6-Bisphosphate | 5.2 ± 0.2 sec-1 | Human Brain | 2005 | [4] |

| Km | Fructose-1,6-Bisphosphate | 10.7 ± 0.5 µM | Human Brain | 2005 | [4] |

| Equilibrium Constant (Keq) | ([DHAP][G3P])/[F-1,6-BP] | ~10-4 M | Muscle Extract | ~1930s | Meyerhof & Junowicz-Kockolaty |

Experimental Protocols from Early Research

The methodologies employed by early biochemists were foundational to our current understanding of metabolic pathways. These often involved clever use of chemical analysis, enzyme assays, and later, isotopic tracers.

General Workflow for Studying Glycolytic Intermediates

Spectrophotometric Assay for Triosephosphate Isomerase Activity

Early measurements of enzyme activity often relied on coupled enzyme assays that resulted in a change in light absorbance. A common method for assaying TPI activity involves coupling the production of glyceraldehyde-3-phosphate to its oxidation by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Methodology:

-

Reaction Mixture Preparation: A cuvette would be prepared containing a buffered solution (e.g., triethanolamine (B1662121) buffer), NADH, the coupling enzyme (glyceraldehyde-3-phosphate dehydrogenase, GAPDH), and the substrate, this compound.

-

Initiation of Reaction: The reaction would be initiated by the addition of a small amount of the enzyme preparation (e.g., purified TPI or a cell extract).

-

Spectrophotometric Monitoring: The absorbance at 340 nm would be recorded over time. The rate of increase in absorbance is directly proportional to the rate of NADH production and thus to the activity of TPI.

-

Calculation of Activity: The enzyme activity would be calculated using the molar extinction coefficient of NADH.

Isotopic Tracer Studies

The advent of radioactive isotopes in the mid-20th century revolutionized the study of metabolic pathways. By using substrates labeled with isotopes such as 14C or 32P, researchers could trace the fate of individual atoms through complex reaction sequences.

Methodology for Tracing DHAP in Lipid Synthesis (based on Agranoff and Hajra, 1971):

-

Incubation with Radiolabeled Precursors: Liver or tumor cell homogenates were incubated with [32P]DHAP or DHAP and [3H]NADPH.

-

Lipid Extraction: After incubation, the lipids were extracted from the reaction mixture using organic solvents (e.g., chloroform/methanol).

-

Chromatographic Separation: The extracted lipids were separated using techniques like thin-layer chromatography (TLC).

-

Detection of Radioactivity: The radioactivity in the separated lipid spots was quantified using a scintillation counter.

-

Analysis: The presence of radioactivity in the lipid fractions provided direct evidence for the incorporation of the DHAP backbone into lipids.

Conclusion

The early research on this compound was a cornerstone in the development of modern biochemistry. The meticulous and innovative experimental work of pioneers in the field not only established the central role of DHAP in glycolysis and lipid metabolism but also laid the methodological foundation for future generations of scientists. The quantitative data and experimental protocols detailed in this guide highlight the ingenuity required to unravel the complexities of cellular metabolism in an era before the widespread availability of advanced analytical instrumentation. A thorough understanding of this foundational work remains essential for researchers, scientists, and drug development professionals seeking to modulate metabolic pathways for therapeutic benefit.

References

- 1. The acyl this compound pathway for glycerolipid biosynthesis in mouse liver and Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification, crystallization and properties of triosephosphate isomerase from human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Dihydroxyacetone Phosphate Synthesis Pathway: A Technical Guide

Abstract: Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolite, centrally positioned at the crossroads of glycolysis, gluconeogenesis, lipid biosynthesis, and the pentose (B10789219) phosphate pathway. Its synthesis is crucial for cellular energy homeostasis and building essential macromolecules. This technical guide provides an in-depth exploration of the elucidation of the primary synthesis pathways of DHAP. It consolidates historical and contemporary findings, presents quantitative data for key enzymatic reactions, details relevant experimental protocols, and offers visual diagrams of the metabolic routes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and drug development.

Core Synthesis Pathways of Dihydroxyacetone Phosphate

The biosynthesis of this compound is primarily accomplished through three distinct enzymatic reactions, each embedded within core metabolic pathways. The elucidation of these pathways was a culmination of decades of research in biochemistry, involving pioneering work in enzyme kinetics, isotope tracing, and structural biology.

Isomerization of Glyceraldehyde-3-Phosphate (Glycolysis/Gluconeogenesis)

The most prominent route for DHAP synthesis is the reversible isomerization of D-glyceraldehyde-3-phosphate (G3P), a key reaction in both glycolysis and gluconeogenesis. This reaction is catalyzed by the enzyme triosephosphate isomerase (TPI), an enzyme often described as catalytically "perfect" due to its diffusion-limited reaction rate.[1][2] The discovery of TPI and its role was integral to understanding the glycolytic pathway, first analyzed through the fermentation experiments of Eduard Buchner in the 1890s.[3] Later work in the mid-20th century, notably by Knowles and Albery, utilized isotopic labeling to meticulously dissect the energetics and mechanism of the TPI-catalyzed reaction.[4]

Phosphorylation of Dihydroxyacetone

DHAP can also be synthesized from dihydroxyacetone (DHA) through phosphorylation, a reaction catalyzed by dihydroxyacetone kinase (DhaK).[5][6] This pathway is particularly relevant in certain microorganisms and in specific metabolic contexts in mammals. Dihydroxyacetone kinases are a family of enzymes that can utilize different phosphoryl donors, such as ATP in animals and phosphoenolpyruvate (B93156) (PEP) in some bacteria.[6][7] The discovery of these kinases and their unique mechanisms, including a covalent substrate-binding intermediate in the E. coli enzyme, has provided insights into metabolic diversity and regulation.[8]

Oxidation of Glycerol-3-Phosphate

The third major pathway involves the oxidation of L-glycerol-3-phosphate to DHAP, catalyzed by glycerol-3-phosphate dehydrogenase (GPDH).[9] This reaction is a critical link between carbohydrate and lipid metabolism, as glycerol (B35011) derived from the breakdown of triglycerides can enter the glycolytic pathway via this route.[10] There are two isoforms of GPDH: a cytosolic, NAD-dependent enzyme and a mitochondrial, FAD-dependent enzyme, which together also form the glycerol-3-phosphate shuttle for transporting reducing equivalents into the mitochondria.

Quantitative Data on DHAP Synthesis Enzymes

The following tables summarize key quantitative data for the primary enzymes involved in DHAP synthesis. These values are compiled from various studies and can vary depending on the organism and experimental conditions.

| Enzyme | Substrate(s) | Product(s) | Organism (example) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Triosephosphate Isomerase (TPI) | D-Glyceraldehyde-3-Phosphate | This compound | Chicken Muscle | 460 | 4600 | 1.0 x 107 |

| This compound | D-Glyceraldehyde-3-Phosphate | Chicken Muscle | 1100 | 430 | 3.9 x 105 | |

| Dihydroxyacetone Kinase (DhaK) | Dihydroxyacetone, ATP | This compound, ADP | E. coli | 6 | 15 | 2.5 x 106 |

| Glycerol-3-Phosphate Dehydrogenase (cGPDH) | L-Glycerol-3-Phosphate, NAD+ | This compound, NADH | Rabbit Muscle | 130 | 750 | 5.8 x 106 |

Note: Kinetic parameters are highly dependent on pH, temperature, and buffer conditions. The values presented are illustrative.

Experimental Protocols

The elucidation of the DHAP synthesis pathways relied on a variety of experimental techniques. Below are detailed methodologies for key types of experiments.

Enzyme Activity Assay for Triosephosphate Isomerase (TPI)

This protocol is a classic coupled enzyme assay used to determine TPI activity by monitoring the consumption of NADH.

Principle: The activity of TPI in the direction of G3P formation from DHAP is measured. The G3P produced is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the TPI activity.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

-

Triethanolamine (TEA) buffer (0.3 M, pH 7.6)

-

NADH solution (10 mg/mL in TEA buffer)

-

α-Glycerophosphate dehydrogenase (GDH) enzyme solution (at least 2 U/assay)

-

This compound (DHAP) substrate solution (e.g., 50 mg/mL)

-

Enzyme sample (e.g., cell lysate or purified TPI)

Procedure:

-

Prepare a reaction cocktail containing TEA buffer, NADH, and GDH. For a 1 mL final volume, a typical mix would be 950 µL TEA buffer, 20 µL NADH solution, and 10 µL GDH solution.

-

Pipette the reaction cocktail into a cuvette and place it in the spectrophotometer.

-

Add the enzyme sample (e.g., 10-20 µL) to the cuvette and mix gently by inversion.

-

Initiate the reaction by adding the DHAP substrate (e.g., 20 µL).

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

-

The rate of the reaction is the linear portion of the absorbance change per unit time (ΔA340/min).

-

Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of DHAP from cell cultures.

Principle: Cellular metabolism is quenched, and metabolites are extracted. DHAP is then separated from other metabolites by liquid chromatography and detected and quantified by mass spectrometry.

Materials:

-

Cell culture flasks

-

Quenching solution (e.g., 60% methanol (B129727) at -40°C)

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system with a suitable column (e.g., reverse-phase C8)

-

DHAP analytical standard

Procedure:

-

Quenching: Rapidly aspirate the culture medium and add ice-cold quenching solution to the cells to immediately halt metabolic activity.

-

Extraction: Scrape the cells in the quenching solution and transfer to a tube. Centrifuge to pellet the cells. Resuspend the cell pellet in cold extraction solvent. Vortex vigorously and incubate on ice (e.g., for 15 minutes) to allow for metabolite extraction.

-

Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Analysis: Transfer the supernatant (the metabolite extract) to an autosampler vial for LC-MS analysis.[11] An ion-pairing reagent like tributylamine (B1682462) may be used in the mobile phase to improve the retention and separation of phosphorylated intermediates like DHAP.[12]

-

Quantification: Generate a standard curve using a serial dilution of the DHAP analytical standard. Compare the peak area of DHAP in the samples to the standard curve to determine its concentration.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core enzymatic pathways for the synthesis of this compound (DHAP).

Caption: Experimental workflow for a coupled enzyme assay of Triosephosphate Isomerase (TPI).

Caption: General workflow for the analysis of DHAP from biological samples using LC-MS.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. Evolution of Enzyme Function and the Development of Catalytic Efficiency: Triosephosphate Isomerase, Jeremy R. Knowles, and W. John Albery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Small substrate, big surprise: fold, function and phylogeny of dihydroxyacetone kinases | Semantic Scholar [semanticscholar.org]

- 6. Small substrate, big surprise: fold, function and phylogeny of dihydroxyacetone kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The dihydroxyacetone kinase of Escherichia coli utilizes a phosphoprotein instead of ATP as phosphoryl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biologie.uni-koeln.de [biologie.uni-koeln.de]

Dihydroxyacetone Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis. As a phosphorylated triose sugar, its chemical properties and reactivity are fundamental to cellular energy production and anabolic processes. This technical guide provides an in-depth exploration of the core chemical characteristics of DHAP, its diverse reactivity in both enzymatic and non-enzymatic contexts, and detailed experimental protocols for its study.

Chemical Properties of Dihydroxyacetone Phosphate

This compound is the phosphate ester of dihydroxyacetone. Its structure, featuring a central ketone and two flanking hydroxyl groups, one of which is esterified with a phosphate group, dictates its chemical behavior.

Structure and Physicochemical Data

The fundamental properties of DHAP are summarized in the table below, providing a quantitative basis for its behavior in experimental and biological systems.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇O₆P | [1] |

| Molecular Weight | 170.06 g/mol | [1] |

| IUPAC Name | (3-hydroxy-2-oxopropyl) dihydrogen phosphate | [1] |

| CAS Number | 57-04-5 | |

| pKa (Strongest Acidic) | ~1.19 | [2] |

| pKa (Strongest Basic) | ~-3.3 | [2] |

| Appearance | Colorless, hygroscopic solid | [3] |

| Solubility | Soluble in water | [3] |

Stability and Degradation

A critical aspect of DHAP chemistry is its inherent instability, particularly in neutral to slightly basic conditions.[4] This instability is primarily due to the elimination of the phosphate group, leading to the formation of the reactive and potentially toxic byproduct, methylglyoxal.[4] The chemical half-life of DHAP is significantly influenced by temperature, ranging from approximately 3 hours at 37°C to 30 hours at 25°C under neutral-to-slightly-basic conditions.[4][5] This instability necessitates careful handling and storage, often as a more stable precursor, and has significant implications for its in situ generation in enzymatic reactions.[4][6]

In aqueous solutions, DHAP exists in equilibrium between its keto and hydrated gem-diol forms.[7][8] At 20°C, the ratio of keto to gem-diol is approximately 55:44, shifting to favor the keto form (around 83%) at a more physiological temperature of 37°C.[7][8]

Reactivity of this compound

The reactivity of DHAP is central to its metabolic functions and is characterized by its participation in both enzymatic and non-enzymatic reactions.

Enzymatic Reactivity

DHAP is a substrate for several key enzymes that channel it into various metabolic pathways.

-

Isomerization to Glyceraldehyde 3-Phosphate (GAP): The most prominent reaction of DHAP is its reversible isomerization to glyceraldehyde 3-phosphate (GAP), catalyzed by the enzyme triosephosphate isomerase (TPI).[9][10] This reaction is a crucial step in glycolysis, ensuring that both three-carbon units derived from fructose-1,6-bisphosphate can be further metabolized to generate ATP.[9][10] The standard free energy change (ΔG°') for the conversion of DHAP to GAP is +7.55 kJ/mol, indicating that DHAP is the more stable isomer at standard conditions.[11] However, the rapid consumption of GAP in subsequent glycolytic steps drives the equilibrium towards GAP formation in the cellular context.[12]

-

Aldol (B89426) Condensation Reactions: DHAP serves as a nucleophile in aldol condensation reactions catalyzed by aldolases. A key example is the fructose-1,6-bisphosphate aldolase-catalyzed reaction where DHAP condenses with glyceraldehyde-3-phosphate to form fructose-1,6-bisphosphate during gluconeogenesis.[13] This reactivity is harnessed in synthetic organic chemistry, where DHAP-dependent aldolases are used for stereoselective carbon-carbon bond formation.[14]

-

Reduction to Glycerol-3-Phosphate: DHAP can be reduced to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that links carbohydrate and lipid metabolism.[9] This provides the glycerol (B35011) backbone required for the synthesis of triglycerides and phospholipids.[3]

Non-Enzymatic Reactivity

Beyond its enzyme-mediated transformations, DHAP can also participate in non-enzymatic reactions.

-

Maillard Reaction: The carbonyl group of DHAP can react with primary amino groups of amino acids and proteins in a non-enzymatic browning process known as the Maillard reaction.[15] This can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions.[16]

-

Formation of Methylglyoxal: As previously mentioned, the non-enzymatic elimination of the phosphate group from DHAP leads to the formation of methylglyoxal.[4] This is a spontaneous degradation pathway that can occur under physiological conditions.

Signaling Pathways and Experimental Workflows

The central role of DHAP in metabolism is best understood through the visualization of its interconnected pathways and the workflows used to study it.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of DHAP. The following sections provide methodologies for key experiments.

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes a common enzymatic approach for the in situ generation of DHAP from fructose-1,6-bisphosphate (FDP).[17]

Materials:

-

Fructose-1,6-bisphosphate (FDP)

-

Aldolase

-

Triosephosphate isomerase (TPI)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Deproteinization agent (e.g., perchloric acid or a 10 kDa cutoff spin filter)

-

Purification system (e.g., anion-exchange chromatography)

Procedure:

-

Reaction Setup: Dissolve FDP in the reaction buffer to a final concentration of 100 mM.

-

Enzyme Addition: Add aldolase and TPI to the FDP solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by measuring the concentration of DHAP at different time points.

-

Reaction Termination and Deproteinization: Stop the reaction by adding a deproteinization agent. If using perchloric acid, neutralize the solution with KOH. Centrifuge to remove the precipitated protein. Alternatively, use a spin filter to remove the enzymes.

-

Purification: Purify the DHAP from the reaction mixture using anion-exchange chromatography. Elute with a salt gradient (e.g., NaCl or TEAB).

-

Desalting and Lyophilization: Desalt the fractions containing DHAP and lyophilize to obtain the purified product.

Protocol 2: Quantitative Analysis of this compound using HPLC-MS

This protocol outlines a method for the quantification of DHAP in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[18][19]

Materials:

-

Sample (e.g., red blood cell lysate, tissue homogenate)

-

Internal Standard (e.g., ¹³C₃-DHAP)

-

Protein Precipitation Reagent (e.g., ice-cold methanol (B129727) or acetonitrile)

-

HPLC system coupled to a mass spectrometer

-

C8 reverse-phase column

-

Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine)

-

Mobile Phase B: Acetonitrile

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in an appropriate buffer on ice.

-

Add a known amount of the internal standard to the sample.

-

Precipitate proteins by adding 2-3 volumes of ice-cold protein precipitation reagent.

-

Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

HPLC-MS Analysis:

-

Inject the prepared sample onto the C8 column.

-

Use a gradient elution with Mobile Phase A and Mobile Phase B to separate DHAP and its isomer, GAP. A long run time (e.g., 50 minutes) may be necessary for complete separation.[18]

-

Detect DHAP and the internal standard using the mass spectrometer in negative ion mode.

-

-

Quantification:

-

Generate a standard curve using known concentrations of DHAP.

-

Calculate the concentration of DHAP in the sample by comparing the peak area ratio of DHAP to the internal standard against the standard curve.

-

Protocol 3: Fluorometric Assay for this compound

This protocol describes a sensitive fluorometric assay for the quantification of DHAP.[1][20]

Materials:

-

Sample or DHAP standards

-

DHAP Assay Buffer

-

DHAP Enzyme Mix (containing TPI)

-

DHAP Developer (containing enzymes to convert GAP to a product that reduces a probe)

-

Fluorometric Probe

-

96-well plate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample and Standard Preparation:

-

Prepare a standard curve by serially diluting a DHAP standard solution in DHAP Assay Buffer.

-

Prepare samples (e.g., cell lysates, tissue homogenates) in DHAP Assay Buffer. If necessary, deproteinize the samples.

-

Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

-

-

Reaction Mix Preparation: Prepare a master reaction mix containing DHAP Assay Buffer, DHAP Enzyme Mix, DHAP Developer, and the fluorometric probe according to the kit manufacturer's instructions.

-

Reaction Incubation: Add 50 µL of the reaction mix to each well. Mix and incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculation: Subtract the blank reading (0 DHAP standard) from all readings. Plot the standard curve and determine the concentration of DHAP in the samples from the curve.

Conclusion

This compound is a molecule of fundamental importance in biochemistry. Its chemical properties, particularly its inherent instability and diverse reactivity, are key to its central role in metabolism. A thorough understanding of these characteristics, coupled with robust experimental methodologies, is crucial for researchers in the fields of metabolic diseases, drug development, and synthetic biology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this vital metabolic intermediate.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Showing Compound this compound (FDB001618) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. scholarworks.utep.edu [scholarworks.utep.edu]

- 7. This compound. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Glycolysis - Wikipedia [en.wikipedia.org]

- 11. Answered: 19. The AG, the standard free-energy change, for the isomerization of this compound (DHAP) to glyceraldehyde 3-phosphate (GAP) is +7.55 kJ/mol. The… | bartleby [bartleby.com]

- 12. Solved The interconversion of this compound | Chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. transcriptionfactor.org [transcriptionfactor.org]

- 15. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Basicmedical Key [basicmedicalkey.com]

- 20. assaygenie.com [assaygenie.com]

structural analysis of dihydroxyacetone phosphate isomers

An In-depth Technical Guide to the Structural Analysis of Dihydroxyacetone Phosphate (B84403) Isomers

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in numerous central metabolic pathways, including glycolysis, gluconeogenesis, the Calvin cycle, and lipid biosynthesis.[1][2][3] As the phosphate ester of dihydroxyacetone, this three-carbon molecule with the formula HOCH₂C(O)CH₂OPO₃²⁻ serves as a critical junction point in cellular metabolism.[1] Its chemical reactivity and biological function are intrinsically linked to its structural isomerism. In solution, DHAP does not exist as a single, static entity but rather as a dynamic equilibrium of several isomers, primarily its keto, enol, and hydrated forms.[4] Furthermore, its interconversion with its structural isomer, glyceraldehyde 3-phosphate (G3P), is a crucial, enzyme-catalyzed step in glycolysis.[5][6]

This technical guide provides a comprehensive examination of the structural analysis of DHAP isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the different isomeric forms, the experimental and computational methodologies used to characterize them, and their biological significance.

Isomeric Forms of this compound

DHAP exhibits several types of isomerism that are critical to its chemical properties and metabolic roles.

-

Tautomerism (Keto-Enol): Like other carbonyl compounds with α-hydrogens, DHAP undergoes keto-enol tautomerism.[7][8] The keto form, containing a ketone functional group, is in equilibrium with the enol form, which features a carbon-carbon double bond and a hydroxyl group.[8] While the keto form is generally more stable and predominant, the enol form is a key intermediate in certain enzymatic reactions.[4][7]

-

Hydration (Gem-diol Formation): In aqueous solutions, the carbonyl group of the keto form can be hydrated to form a geminal diol (gem-diol).[4] This creates an equilibrium between the keto and hydrated forms.

-

Structural Isomerism: DHAP is a structural isomer of glyceraldehyde 3-phosphate (G3P).[9][10] DHAP is a ketose (a ketone-containing sugar), while G3P is an aldose (an aldehyde-containing sugar). This isomerization is a vital step in glycolysis, catalyzed by the enzyme triosephosphate isomerase (TPI), which allows the carbon skeleton of DHAP to proceed through the energy-yielding phase of the pathway.[6][11][12]

-

Monomeric and Dimeric Forms: DHAP can also exist in both monomeric (C₃H₇O₆P) and dimeric (C₆H₁₄O₁₂P₂) forms.[13] The dimeric form is a dioxane derivative. While the monomer is the biologically active form in enzymatic reactions, the dimer can be isolated under specific crystallization conditions.[13]

Quantitative Data on DHAP Isomers

The relative abundance of DHAP tautomers in solution is dependent on physical conditions such as temperature. In the crystalline state, specific conformations have been resolved with high precision.

Table 1: Equilibrium Composition of DHAP Isomers in Aqueous Solution

| Isomeric Form | Percentage at 20°C[4] | Percentage at 37°C[4] |

| Keto Form | 55% | 83% |

| Gem-diol (Hydrated) Form | 44% | Not Specified |

| Enol Form | 1% | Not Specified |

Table 2: Crystallographic Data of Monomeric and Dimeric DHAP

| Feature | Monomeric DHAP (as CaBr(DHAP) x 5H₂O)[13] | Dimeric DHAP (as (NH₄)₂(DHAP-dimer) x 4H₂O)[13] |

| Chemical Formula | C₃H₇O₆P | C₆H₁₄O₁₂P₂ |

| Anion Conformation | Extended (in-plane) cisoid conformation. | Chair conformation with hydroxyl groups in axial positions and phosphomethyl groups in equatorial positions. |

| Anion Isomer | N/A | Trans isomer |

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is required to fully characterize the isomeric landscape of DHAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for studying the structure and dynamics of molecules in solution. It is particularly well-suited for characterizing the equilibrium between different DHAP isomers.

-

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Different isomers (e.g., keto vs. gem-diol) will have distinct chemical environments for their protons (¹H) and carbons (¹³C), resulting in different chemical shifts in the NMR spectrum.[14] The relative integrals of the peaks corresponding to each isomer can be used to determine their equilibrium concentrations.

-

Experimental Protocol (General Methodology):

-

Sample Preparation: Dissolve a purified sample of DHAP (or its precursor, dihydroxyacetone) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a known concentration.[14]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

-

Spectral Analysis: Identify the characteristic resonance signals for each isomer. For example, the ¹³C signal for the ketone carbonyl carbon appears at a significantly different chemical shift (~212 ppm) compared to the hydrated gem-diol carbon (~95 ppm).[14]

-

Quantification: Integrate the corresponding peaks for each isomer. The relative ratio of the integrals directly reflects the molar ratio of the isomers in the solution under the measured conditions.[14]

-

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution structural information of molecules in their crystalline state, including precise bond lengths, angles, and conformations.

-

Principle: This technique involves directing a beam of X-rays onto a single crystal of the target compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to reconstruct a three-dimensional model of the molecule.

-

Experimental Protocol (General Methodology):

-

Crystallization: Grow single crystals of DHAP. This has been achieved by crystallizing DHAP as various salts. For example, monomeric DHAP was crystallized from aqueous solutions containing DHAP acid and calcium chloride or calcium bromide.[13] The dimeric form was obtained by saturating a free DHAP syrup with ammonia (B1221849) at low temperatures (-18°C).[13]

-

Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam in a diffractometer. The crystal is rotated while diffraction data are collected.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial electron density map is calculated, and an atomic model is built and refined to best fit the experimental data. This process yields the precise coordinates of each atom in the crystal lattice.[13]

-

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC)

LC-MS is a highly sensitive and specific technique used for the separation, identification, and quantification of metabolites like DHAP from complex biological samples.

-

Principle: High-Performance Liquid Chromatography (HPLC) first separates the components of a mixture based on their physicochemical properties (e.g., polarity, charge). The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z), allowing for precise identification and quantification.

-

Experimental Protocol (Quantification of DHAP in Red Blood Cells): [11][15]

-

Sample Preparation: Lyse red blood cells and precipitate proteins using a suitable agent (e.g., cold methanol). Centrifuge to remove the precipitated protein and collect the supernatant containing the metabolites.

-

Chromatographic Separation: Inject the supernatant onto an HPLC system. To separate the isomers DHAP and G3P, a reverse-phase C8 column is used with an ion-pairing reagent like tributylamine (B1682462) in the mobile phase.[11] This reagent interacts with the phosphate groups, improving retention and resolution.

-

Mass Spectrometry Detection: The eluent from the HPLC is directed to a high-resolution mass spectrometer (e.g., a TripleTOF). The instrument is operated in negative ion mode to detect the deprotonated DHAP molecule.

-

Quantification: A standard curve is generated using known concentrations of a DHAP standard. The peak area of DHAP in the biological sample is compared to the standard curve to determine its absolute concentration. Isotope-labeled internal standards can be used for enhanced accuracy.

-

Computational Modeling

Theoretical and computational methods complement experimental data by providing insights into reaction mechanisms, transition states, and the energetic landscape of isomerization.

-

Principle: Techniques like molecular dynamics (MD) simulations and mixed quantum mechanics/molecular mechanics (QM/MM) potentials are used to model the behavior of molecules and their interactions with their environment, such as the active site of an enzyme.

-

Methodology (Studying DHAP Isomerization by Triosephosphate Isomerase): [16]

-

System Setup: A high-resolution crystal structure of the enzyme triosephosphate isomerase (TIM) complexed with DHAP is used as the starting point.

-

Simulation: MD simulations are run to examine the conformational changes of the enzyme, particularly flexible loops that cover the active site.[16]

-

Reaction Pathway Analysis: A QM/MM approach is employed where the reacting substrate (DHAP) and key active site residues are treated with quantum mechanics (which is computationally intensive but accurate for bond-breaking/forming events), while the rest of the protein and solvent are treated with classical molecular mechanics.[16]

-

Energy Profile Calculation: The energy of the system is calculated along the reaction coordinate from DHAP to G3P. This allows for the determination of the energy barrier for the reaction and provides insight into how enzymatic residues contribute to catalysis by stabilizing the transition state.[16]

-

Biological Significance and Metabolic Pathways

The structural isomerism of DHAP is not merely a chemical curiosity but the foundation of its diverse roles in metabolism.

DHAP Isomerization in Glycolysis

The reversible isomerization of DHAP to G3P is step 5 of the glycolytic pathway. Fructose-1,6-bisphosphate is cleaved to produce one molecule of G3P and one molecule of DHAP.[6] Since only G3P can proceed to the next stage of glycolysis, the enzyme triosephosphate isomerase rapidly converts DHAP into G3P, ensuring that both three-carbon units derived from glucose can be catabolized to generate ATP.[2][6]

DHAP in Other Pathways

-

Lipid Synthesis: DHAP is the precursor to the glycerol (B35011) backbone of triglycerides and phospholipids. It is reduced to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase.[1]

-

Calvin Cycle: In photosynthesis, DHAP is formed from the reduction of 1,3-bisphosphoglycerate and is used in the regeneration of ribulose-5-phosphate, the CO₂ acceptor molecule.[1][2]

Logical Workflow for DHAP Analysis

The structural and quantitative analysis of DHAP, particularly in a biological context, follows a logical progression from sample preparation to data interpretation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dihydroxyacetone_phosphate [bionity.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solved What is the relationship between dihydroxyacetone | Chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactome | TPI1 dimer isomerizes GA3P to DHAP [reactome.org]

- 13. This compound, DHAP, in the crystalline state: monomeric and dimeric forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simulation analysis of triose phosphate isomerase: conformational transition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Thermodynamics of Dihydroxyacetone Phosphate Isomerization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (G3P) is a critical reaction in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis. This reaction is catalyzed by the enzyme triosephosphate isomerase (TPI), a model enzyme for its catalytic perfection. Understanding the thermodynamic landscape of this isomerization is fundamental for comprehending the regulation of metabolic pathways and for the development of therapeutic interventions targeting metabolic disorders. This technical guide provides a comprehensive overview of the thermodynamics of DHAP isomerization, including key quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Thermodynamic Parameters

The isomerization of DHAP to G3P is a thermodynamically uphill reaction under standard conditions, with a positive standard Gibbs free energy change (ΔG°'). This indicates that at equilibrium, DHAP is the favored species. However, in the cellular environment, the continuous consumption of G3P by subsequent reactions in the glycolytic pathway pulls the reaction forward.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the isomerization of dihydroxyacetone phosphate to glyceraldehyde-3-phosphate.

| Parameter | Value | Conditions | References |

| Standard Gibbs Free Energy Change (ΔG°') | +7.1 to +7.6 kJ/mol | 25-37 °C, pH 7.0-7.5 | [1][2] |

| +1.80 to +1.84 kcal/mol | 25 °C, pH 7 | [3][4] | |

| Equilibrium Constant (Keq) | 0.0475 | 25 °C, pH 7.0 | [5][2][6][7][8][9][10] |

| ~0.052 | 37 °C | [5] | |

| Enthalpy Change (ΔH°') | +18 ± 7 kJ/mol | pH 7 | [1] |

Note: The equilibrium constant (Keq) is expressed as [G3P]/[DHAP] at equilibrium.

The positive ΔG°' signifies that the reaction is endergonic under standard conditions, with the equilibrium lying to the left, favoring DHAP. The ratio of DHAP to G3P at equilibrium is approximately 20:1 to 22:1.[11][12]

The Role of Triosephosphate Isomerase (TPI)

Triosephosphate isomerase (EC 5.3.1.1) is a remarkably efficient enzyme that accelerates the isomerization of DHAP to G3P by a factor of 10^9 compared to the uncatalyzed reaction. It is often cited as a "catalytically perfect" enzyme, meaning its rate is limited only by the diffusion of the substrate into the active site.[11]

The catalytic mechanism involves an enediol intermediate and is facilitated by key amino acid residues in the active site, namely glutamate-165 and histidine-95.[11] TPI stabilizes the transition state of the reaction, thereby lowering the activation energy and dramatically increasing the reaction rate.

Metabolic Significance in Glycolysis

The DHAP to G3P isomerization is the fifth step of glycolysis. Although thermodynamically unfavorable in isolation, the reaction proceeds in the forward direction in the cellular context due to the immediate consumption of G3P in the subsequent, highly exergonic, step of glycolysis catalyzed by glyceraldehyde-3-phosphate dehydrogenase. This continuous removal of the product maintains a low intracellular concentration of G3P, effectively pulling the equilibrium of the TPI-catalyzed reaction to the right.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for DHAP isomerization can be achieved through various experimental techniques. Below are detailed methodologies for key approaches.

Spectrophotometric Assay for Equilibrium Constant Determination

This method relies on a coupled enzyme assay to determine the concentration of G3P at equilibrium. Glycerol-3-phosphate dehydrogenase (GPDH) is used to convert G3P to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The change in absorbance at 340 nm, corresponding to NADH concentration, is monitored.

Materials:

-

Triosephosphate isomerase (TPI)

-

Glycerol-3-phosphate dehydrogenase (GPDH)

-

This compound (DHAP)

-

NADH

-

Triethanolamine (B1662121) buffer (pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing triethanolamine buffer, NADH, and a known initial concentration of DHAP.

-

Initiate the reaction by adding TPI to the mixture.

-

Allow the reaction to reach equilibrium. The absorbance at 340 nm will stabilize when the concentrations of DHAP and G3P are no longer changing.

-

Once equilibrium is reached, add GPDH to the cuvette. This will convert all the G3P present at equilibrium to glycerol-3-phosphate, causing a decrease in absorbance at 340 nm as NADH is consumed.

-

Record the final stable absorbance value.

-

The change in absorbance (ΔA340) is directly proportional to the concentration of G3P at equilibrium.

-

Calculate the equilibrium concentration of G3P using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

The equilibrium concentration of DHAP can be calculated by subtracting the equilibrium concentration of G3P from the initial concentration of DHAP.

-

Calculate the equilibrium constant, Keq = [G3P]eq / [DHAP]eq.

High-Performance Liquid Chromatography (HPLC) for Direct Quantification

HPLC allows for the direct separation and quantification of DHAP and G3P in a reaction mixture at equilibrium.

Materials:

-

HPLC system with a suitable column (e.g., reverse-phase C8 or anion exchange)

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

-

DHAP and G3P standards

-

TPI

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

Procedure:

-

Prepare standard solutions of DHAP and G3P of known concentrations to generate a calibration curve.

-

Set up the isomerization reaction by incubating a known concentration of DHAP with TPI in the reaction buffer.

-

Allow the reaction to proceed to equilibrium.

-

Quench the reaction at various time points (to confirm equilibrium is reached) by adding a quenching solution like ice-cold perchloric acid, which will denature the enzyme and stop the reaction.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC.

-

Separate and quantify the peaks corresponding to DHAP and G3P by comparing their retention times and peak areas to the standard curves.

-

Calculate the concentrations of DHAP and G3P at equilibrium and determine Keq.

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

ITC directly measures the heat change associated with a reaction, allowing for the determination of the reaction enthalpy (ΔH).

Materials:

-

Isothermal titration calorimeter

-

TPI

-

DHAP

-

Reaction buffer

Procedure:

-

Dialyze the TPI and DHAP solutions against the same reaction buffer to minimize heat of dilution effects.

-

Load the TPI solution into the sample cell of the calorimeter.

-

Load the DHAP solution into the injection syringe.

-

Perform a series of injections of DHAP into the TPI solution.

-

The heat released or absorbed upon each injection is measured.

-

The integrated heat change over the entire reaction (until substrate is depleted) provides the total heat of reaction.

-

From the total heat and the known concentrations of reactants, the molar enthalpy of the reaction (ΔH) can be calculated.

-

It is important to note that for isomerase reactions, the enthalpy change can be small, potentially making direct measurement challenging. Coupled assays may be employed to amplify the heat signal.

Factors Influencing the Thermodynamics

The equilibrium of the DHAP-G3P isomerization can be influenced by several factors:

-

Temperature: An increase in temperature shifts the equilibrium towards the product side (G3P).[1]

-

Magnesium Ions (Mg²⁺): The presence of Mg²⁺ has been shown to shift the equilibrium towards the substrate side (DHAP).[1]

-

pH: The reaction equilibrium is not significantly influenced by pH in the physiological range.[1]

Conclusion

The isomerization of this compound to glyceraldehyde-3-phosphate, while thermodynamically unfavorable under standard conditions, is a vital and efficiently catalyzed step in glycolysis. The catalytic perfection of triosephosphate isomerase, coupled with the cellular demand for G3P, ensures the forward flux through this critical metabolic junction. A thorough understanding of the thermodynamics and the experimental methodologies to probe them is essential for researchers in metabolic engineering, drug discovery, and fundamental biological sciences. The data and protocols presented in this guide offer a solid foundation for further investigation into this cornerstone of biochemistry.

References

- 1. assaygenie.com [assaygenie.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamic principle to enhance enzymatic activity using the substrate affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. chegg.com [chegg.com]

- 8. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]

- 9. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]

- 11. Quantification of this compound (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

The Pivotal Role of Dihydroxyacetone Phosphate in Primordial Metabolic Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in modern glycolysis and the Calvin cycle, is emerging as a central figure in our understanding of prebiotic chemistry and the origins of life. This technical guide explores the multifaceted role of DHAP in primordial metabolic pathways, synthesizing current research on its abiotic formation, reactivity, and its crucial position as a precursor to essential biomolecules. We present quantitative data from prebiotic simulation studies, detailed experimental methodologies, and logical pathway diagrams to provide a comprehensive resource for researchers in abiogenesis, metabolic engineering, and drug development. The inherent reactivity of DHAP and its connectivity to the synthesis of sugars, lipids, and cofactors underscore its significance as a foundational molecule in the transition from a prebiotic chemical world to structured, protometabolic networks.

Introduction: The Prebiotic Chemical Landscape and the Emergence of Metabolism

The origin of life from non-living matter on the early Earth represents one of the most profound questions in science. A central hypothesis in this field is the concept of a "metabolism-first" world, where self-sustaining networks of chemical reactions, or proto-metabolic pathways, preceded the emergence of genetic polymers like RNA and DNA.[1] These primordial pathways would have been catalyzed by minerals, metal ions, and the inherent reactivity of small organic molecules in the aqueous environments of the Archean eon.[2] Within this context, the phosphorylation of simple sugars and related molecules is considered a critical step, as it increases their reactivity and prevents them from diffusing across primitive membrane-like structures.[3] Dihydroxyacetone phosphate (DHAP), the phosphate ester of the simplest ketose, dihydroxyacetone, is a prime candidate for a key player in these early metabolic networks.[4]

The Abiotic Synthesis of this compound

The presence of DHAP in a prebiotic world would have depended on plausible abiotic synthetic routes. Research has identified two primary pathways for the formation of DHAP and its unphosphorylated precursor, dihydroxyacetone (DHA): the formose reaction and the phosphorylation of DHA.

The Formose Reaction: A Prebiotic Source of Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is the base-catalyzed polymerization of formaldehyde (B43269) into a complex mixture of sugars.[5] This reaction is considered prebiotically plausible as formaldehyde is thought to have been abundant on the early Earth. Dihydroxyacetone is a key intermediate in the autocatalytic cycle of the formose reaction.[6] The reaction proceeds through a series of aldol (B89426) additions, retro-aldol reactions, and isomerizations, with glycolaldehyde, glyceraldehyde, and dihydroxyacetone acting as crucial intermediates.[5]

Prebiotic Phosphorylation of Dihydroxyacetone

For DHA to become the metabolically active DHAP, a phosphorylation step is necessary. The availability of soluble and reactive phosphorus on the early Earth is a significant area of research.[3] Plausible prebiotic phosphorylating agents include minerals like schreibersite, condensed phosphates such as trimetaphosphate, and reactions facilitated by wet-dry cycles.[7][8] While direct experimental evidence for the specific non-enzymatic phosphorylation of DHA under prebiotic conditions is an active area of investigation, the general principles of prebiotic phosphorylation suggest that such a reaction is feasible.

DHAP in Primordial Metabolic Networks

Once formed, DHAP's central position in primordial metabolism stems from its ability to participate in a variety of non-enzymatic reactions that mirror core metabolic pathways found in modern organisms.

Non-Enzymatic Glycolysis and the Pentose (B10789219) Phosphate Pathway

Experiments simulating the chemical conditions of the Archean ocean have demonstrated that many of the reactions of glycolysis and the pentose phosphate pathway (PPP) can occur non-enzymatically.[9] In these simulations, sugar phosphates, including DHAP, undergo interconversion to form other key metabolic intermediates. DHAP exists in equilibrium with its aldose isomer, glyceraldehyde-3-phosphate (G3P).[5] This isomerization is a crucial step in modern glycolysis, and its non-enzymatic counterpart would have been fundamental in a prebiotic setting. The equilibrium constant for this reaction favors DHAP, but the continual removal of G3P by other reactions would have driven the pathway forward.[5][10]

Precursor to Prebiotic Lipids

DHAP is a direct precursor to the glycerol-3-phosphate backbone of modern phospholipids.[9] The reduction of DHAP to glycerol-3-phosphate, followed by acylation, is a plausible non-enzymatic pathway for the formation of primitive lipids.[11][12] These lipids could have then self-assembled into vesicles, providing the compartmentalization necessary for the concentration of other prebiotic molecules and the emergence of protocells.

A Potential Role in the Origin of Coenzymes

Recent studies have suggested a role for DHAP in the prebiotic synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in all domains of life. One proposed non-enzymatic sequence shows that nicotinic acid, a precursor to NAD, can be produced from aspartic acid and DHAP.[13] This finding suggests that the building blocks for essential cofactors could have arisen from the same pool of simple sugars and amino acids present in the prebiotic environment.

Quantitative Data from Prebiotic Simulation Studies

The following table summarizes key quantitative data related to the reactions of DHAP in simulated prebiotic conditions. It is important to note that these values are often estimates derived from experiments under specific laboratory conditions and may have varied in the diverse environments of the early Earth.

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (Keq) for DHAP <=> G3P | 0.0475 | 25°C, pH 7.0 | [5] |

| Standard Gibbs Free Energy (ΔG°') for DHAP <=> G3P | +7.5 kJ/mol | 25°C, pH 7.0 | [14] |

| Yield of Quinolinic Acid (NAD precursor) from Aspartic Acid and DHAP | up to 7% | Six-step non-enzymatic sequence | [13] |

Experimental Protocols

Simulation of Non-Enzymatic Glycolysis in a Plausible Archean Ocean Mimic

This protocol is a generalized representation based on published studies and is intended to illustrate the experimental approach.

Objective: To observe the non-enzymatic interconversion of glycolytic and pentose phosphate pathway intermediates, including DHAP, under simulated Archean ocean conditions.

Materials:

-

A stock solution of a plausible Archean ocean mimic containing key metal ions (e.g., Fe(II), Mg(II), Ca(II)) and phosphate, with pH adjusted to a relevant prebiotic value (e.g., 6.5-8.0).

-

Stock solutions of glycolytic and pentose phosphate pathway intermediates, including this compound (DHAP).

-

An anaerobic chamber or glove box to maintain anoxic conditions.

-

Incubator or water bath for temperature control.

-

Analytical instrumentation for metabolite analysis, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Procedure:

-

Prepare the Archean ocean mimic solution and degas it thoroughly to remove oxygen.

-

Inside the anaerobic chamber, add a starting glycolytic intermediate (e.g., fructose-1,6-bisphosphate or DHAP) to the Archean ocean mimic to a final concentration in the micromolar to millimolar range.

-

Incubate the reaction mixture at a plausible prebiotic temperature (e.g., 50-80°C).

-

At various time points, withdraw aliquots of the reaction mixture.

-